molecular formula C16H10N2O3S B14447069 5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole CAS No. 78302-82-6

5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole

Cat. No.: B14447069
CAS No.: 78302-82-6
M. Wt: 310.3 g/mol
InChI Key: GPZJAMMCEJSKBS-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole is a heterocyclic compound that features a naphthalene ring fused with an oxadiazole ring and a benzenesulfonyl group. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of naphthalene derivatives with sulfonyl chlorides in the presence of a base, followed by cyclization with hydrazine derivatives to form the oxadiazole ring . The reaction conditions often include the use of catalysts such as zinc chloride or iron(III) nitrate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and solvent-free conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted naphthalenes, and various oxadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

78302-82-6

Molecular Formula

C16H10N2O3S

Molecular Weight

310.3 g/mol

IUPAC Name

5-(benzenesulfonyl)benzo[e][1,2,3]benzoxadiazole

InChI

InChI=1S/C16H10N2O3S/c19-22(20,11-6-2-1-3-7-11)15-10-14-16(17-18-21-14)13-9-5-4-8-12(13)15/h1-10H

InChI Key

GPZJAMMCEJSKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C4=CC=CC=C42)N=NO3

Origin of Product

United States

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